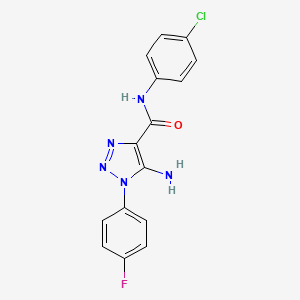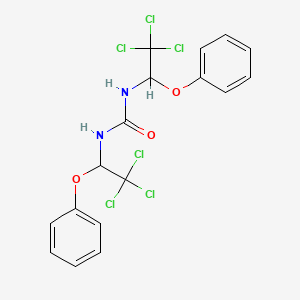![molecular formula C26H19N3O4 B5212702 N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide, commonly known as NBD-Cl, is a fluorescent dye used in various biochemical and physiological applications. It is a small molecule that can be easily synthesized and has been extensively studied for its unique properties.
Applications De Recherche Scientifique
NBD-Cl has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the structure and function of proteins, lipids, and other biomolecules. It can be used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. NBD-Cl can also be used as a labeling reagent for the detection and quantification of biomolecules in complex mixtures.
Mécanisme D'action
NBD-Cl works by binding to specific biomolecules and undergoing a conformational change that results in fluorescence. The exact mechanism of action depends on the specific biomolecule being studied. For example, when NBD-Cl binds to a protein, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to study the structure and function of the protein.
Biochemical and physiological effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of NBD-Cl used in experiments should be carefully controlled to avoid any potential effects on the system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect changes in fluorescence intensity at very low concentrations, making it a valuable tool for studying biomolecules. However, one of the limitations of using NBD-Cl is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect changes in fluorescence intensity.
Orientations Futures
There are several future directions for the use of NBD-Cl in scientific research. One area of research is the development of new applications for NBD-Cl, such as in the detection of specific biomolecules in complex mixtures. Another area of research is the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study multiple biomolecules simultaneously. Additionally, there is a need for further research on the potential effects of NBD-Cl on cells and tissues at higher concentrations.
Méthodes De Synthèse
NBD-Cl can be synthesized using a simple two-step process. The first step involves the reaction of 2-naphthylamine with 4-nitrobenzaldehyde to form the intermediate compound, 1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)ethylene. The second step involves the reaction of the intermediate compound with benzoyl chloride to form the final product, NBD-Cl. The synthesis method is relatively easy and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c30-25(20-7-2-1-3-8-20)28-24(16-18-10-14-23(15-11-18)29(32)33)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-17H,(H,27,31)(H,28,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYSMKMONIZBN-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)